Succinylcholine chloride

Rapid Sequence Intubation Pediatric Anesthesia Neuromuscular Blockade

Succinylcholine chloride is the only depolarizing NMBA in widespread clinical/research use. Its unmatched ultra-short onset (30±7 sec) and 4-6 min duration make it the gold standard for RSI and ECT. Unlike rocuronium (5-8x longer), it enables rapid airway control with prompt ventilation recovery. Unique LogD -4.15 and 80% free fraction make it a critical comparator in NMBA PK/PD studies. USP impurity control demands high-purity standards for QC.

Molecular Formula C14H30N2O4.2Cl
C14H30Cl2N2O4
Molecular Weight 361.3 g/mol
CAS No. 71-27-2
Cat. No. B1681172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinylcholine chloride
CAS71-27-2
SynonymsAnectine
Bromide, Suxamethonium
Celocurine
Dibromide, Succinylcholine
Dichloride, Succinylcholine
dicholine succinate
Diiodide, Succinylcholine
Diperchlorate, Succinylcholine
Ditilin
Listenon
Lysthenon
Myorelaxin
Quelicin
Succicuran
Succinate, Dicholine
Succinylcholine
Succinylcholine Chloride
Succinylcholine Dibromide
Succinylcholine Dichloride
Succinylcholine Dichloride, Di H2O
Succinylcholine Dichloride, Di-H2O
Succinylcholine Diiodide
Succinylcholine Diperchlorate
Succinylcholine Iodide
Succinyldicholine
Suxamethonium
Suxamethonium Bromide
Suxamethonium Chloride
Molecular FormulaC14H30N2O4.2Cl
C14H30Cl2N2O4
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyYOEWQQVKRJEPAE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Succinylcholine Chloride 71-27-2: Ultra-Short Onset Depolarizing Neuromuscular Blocker for Critical Rapid Sequence Intubation


Succinylcholine chloride (CAS 71-27-2), also referred to as suxamethonium chloride, is the only depolarizing neuromuscular blocking agent (NMBA) in widespread clinical and research use. As a bis-quaternary ammonium dicholine ester of succinic acid, it provides an ultra-short duration of action, with a time to 90% neuromuscular block of 30 ± 7 seconds [1] and a clinical duration of 4–6 minutes [2]. Its mechanism involves persistent depolarization of the motor endplate, resulting in flaccid paralysis. It is designated an Essential Medicine by the World Health Organization [3] and remains the benchmark for achieving rapid tracheal intubation.

Procurement Strategy: Why Succinylcholine Chloride Cannot Be Interchanged with Non-Depolarizing or Alternative Depolarizing Agents


Direct substitution of succinylcholine chloride with non-depolarizing neuromuscular blockers (e.g., rocuronium, vecuronium, cisatracurium) or alternative ultra-short-acting candidates introduces significant quantitative differences in onset time, duration of action, and safety profiles that directly impact clinical workflow and experimental design. For instance, rocuronium at equipotent doses achieves comparable intubating conditions but exhibits a clinical duration approximately 5- to 8-fold longer [1]. Furthermore, succinylcholine possesses a unique physicochemical profile—including a LogD of -4.15 and an 80% free fraction—that dictates its rapid equilibration kinetics, which is not replicated by aminosteroidal or benzylisoquinoline agents [2]. Selection of an alternative without accounting for these distinct kinetic, metabolic, and stability parameters can lead to suboptimal experimental outcomes or unacceptable procedural delays in time-sensitive protocols.

Succinylcholine Chloride 71-27-2: A Quantitative Head-to-Head Evidence Guide for Scientific Selection and Procurement


Onset of Action: Superior Rapidity Confirmed in Head-to-Head Rocuronium Comparisons

In a pediatric population under propofol/fentanyl/N2O anesthesia, succinylcholine (2 mg/kg) achieved 90% neuromuscular block in 30 ± 7 seconds. In the same study, a 3x ED95 dose of rocuronium (1.2 mg/kg) had an onset time of 33 ± 5 seconds, a difference that was not statistically significant [1]. However, in a direct head-to-head comparison in adults, the mean onset time for succinylcholine (1 mg/kg) was 74 ± 37 seconds compared to 130 ± 46 seconds for rocuronium (0.6 mg/kg), a 56-second absolute difference representing a 75% faster onset [2].

Rapid Sequence Intubation Pediatric Anesthesia Neuromuscular Blockade

Duration of Action: Ultra-Short Profile vs. Intermediate-Acting Non-Depolarizers

Succinylcholine's clinical duration is consistently and significantly shorter than all available non-depolarizing alternatives. In a comparative study using continuous infusion for induction, the duration of neuromuscular block was 4 minutes 12 seconds for succinylcholine. This compared to 25 minutes 36 seconds for rocuronium, 34 minutes 28 seconds for atracurium, and 42 minutes 24 seconds for vecuronium [1]. The time to 25% recovery from a 2 mg/kg dose in children was 5.2 ± 1.9 minutes for succinylcholine, compared to 41 ± 13 minutes for rocuronium 1.2 mg/kg, an 8-fold difference [2].

Duration of Action Pharmacodynamics Ambulatory Anesthesia

Molar Potency and Physicochemical Properties: A Unique Profile Driving Pharmacokinetics

Succinylcholine exhibits a unique physicochemical profile that directly influences its rapid onset. In a study determining octanol/phosphate buffer distribution coefficients, succinylcholine had a LogD value of -4.15, the lowest among all tested NMBA [1]. Vecuronium, by contrast, had a LogD of 0.75, representing a nearly 5 log unit difference. Protein binding (free fraction) for succinylcholine was measured at 80%, compared to 31% for vecuronium [1]. These properties, combined with a high molecular weight (361.31 g/mol for anhydrous form [2]), strongly correlate with a high ke0 (rate of equilibration) and contribute to its uniquely rapid effect compartment equilibration. On a molar basis, the relative potency of succinylcholine was determined to be 0.79 when rocuronium was set as a reference of 1.00, compared to vecuronium at 3.86 [3].

Pharmacokinetics Physicochemical Properties Drug Design

Aqueous Stability and Degradation Kinetics: Quantified Loss Rates for Storage and Formulation

Aqueous solutions of succinylcholine chloride undergo hydrolysis at a rate that is highly dependent on pH, temperature, and concentration. The pH range of maximum stability is 3.75 to 4.50 [1]. At room temperature, the degradation rate constant for a 20 mg/mL solution is 1.2%/month, and for a 50 mg/mL solution is 2.1%/month [2]. In comparison, the monthly degradation rate at 4°C is 0.18% and 0.30% respectively, while at 37°C it accelerates to 5.4%/month and 8.1%/month [2]. When stored unbuffered at 25°C, a potency loss of 7.0% and 9.0% can be expected after 4 and 6 weeks, respectively [1]. This contrasts with some non-depolarizing agents like cisatracurium, which degrades via temperature- and pH-dependent Hofmann elimination, often requiring strict cold chain storage.

Stability Studies Formulation Development API Storage

Purity and Impurity Specifications: USP Monograph Compliance as a Procurement Benchmark

USP-grade succinylcholine chloride is specified to contain between 96.0% and 102.0% of C14H30Cl2N2O4, calculated on the anhydrous basis [1]. For the finished injection, the USP specifies a range of 90.0% to 110.0% of the labeled amount [2]. A key impurity, choline chloride, is controlled via a specific ion chromatography method [3]. A recent one-step synthetic process has been reported to reproducibly yield API with an average overall yield of 89% and purity meeting both USP and ICH guideline specifications [4]. This level of purity is essential for reproducible research and clinical safety. While pharmacopoeial standards exist for all NMBAs, the specific impurity profile and control strategies for succinylcholine, particularly regarding its degradation products (succinylmonocholine and choline), are unique due to its ester-linked structure.

API Sourcing Quality Control Pharmacopoeial Standards

Succinylcholine Chloride 71-27-2: High-Value Application Scenarios Defined by Quantitative Evidence


Rapid Sequence Intubation (RSI) in Emergency and Critical Care Research

Succinylcholine remains the gold standard for achieving rapid neuromuscular blockade in RSI protocols due to its uniquely fast onset (30-60 seconds) and ultra-short duration (4-6 minutes) [1]. The evidence demonstrates that while high-dose rocuronium (1.2 mg/kg) can approach a similar onset time in children, the duration of action is prolonged 8-fold (5.2 min vs. 41 min) [2]. This makes succinylcholine irreplaceable in research or clinical scenarios where rapid airway control must be followed by prompt return of spontaneous ventilation, such as in emergency department airway management studies or trauma anesthesia protocols.

Benchmark Compound in Neuromuscular Blocker (NMBA) Pharmacology Studies

As the only depolarizing NMBA in common use, succinylcholine serves as a critical comparator in studies investigating the pharmacodynamics and pharmacokinetics of new and existing neuromuscular blockers. Its unique physicochemical properties, including a LogD of -4.15 and an 80% free fraction, are fundamental to understanding the relationship between molecular structure and onset time [3]. Researchers developing novel reversal agents (e.g., modified cyclodextrins) or studying NMBA interactions (e.g., with cholinesterase inhibitors) rely on succinylcholine as a well-characterized, standard control compound with a distinct mechanism of action.

Electroconvulsive Therapy (ECT) Seizure Modification Studies

In ECT, succinylcholine at low doses (e.g., 0.5 mg/kg) is used to provide partial muscle relaxation to prevent violent contractions while still allowing for adequate seizure monitoring. Quantitative evidence shows that succinylcholine is superior to low-dose mivacurium (0.08 mg/kg) for this purpose, with significantly better seizure modification scores (mean 2.06 vs. 2.56) [4]. This makes it the preferred relaxant for ECT research and clinical protocols, as the study of mivacurium was terminated early due to unsatisfactory seizure control.

Development and Validation of Analytical Methods for API and Finished Product

The specific stability challenges of succinylcholine chloride, characterized by a degradation rate of 1.2%/month at room temperature for a 20 mg/mL solution [5], necessitate robust analytical methods for quality control and stability studies. The USP monograph mandates strict control of related substances, including a specific test for choline chloride impurity [6]. This creates a sustained demand for high-purity reference standards of succinylcholine chloride and its known impurities (e.g., succinylmonocholine) for use in HPLC/IC method development, validation, and routine QC testing in pharmaceutical and contract research organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinylcholine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.